(R)-2-(diphenylmethyl)pyrrolidine hydrochloride
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Overview
Description
®-2-Benzhydrylpyrrolidine hydrochloride is a chiral compound that has garnered interest in various fields of scientific research. It is known for its unique structural features, which include a pyrrolidine ring attached to a benzhydryl group. This compound is often used in the synthesis of pharmaceuticals and as a chiral auxiliary in asymmetric synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Benzhydrylpyrrolidine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the pyrrolidine ring, which can be derived from proline or other suitable precursors.
Formation of the Benzhydryl Group: The benzhydryl group is introduced through a Friedel-Crafts alkylation reaction, where benzene reacts with a suitable alkyl halide in the presence of a Lewis acid catalyst.
Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution using chiral acids or bases to obtain the desired enantiomer, ®-2-Benzhydrylpyrrolidine.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of ®-2-Benzhydrylpyrrolidine hydrochloride follows similar steps but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are used to produce the intermediate compounds.
Optimization of Reaction Conditions: Reaction conditions such as temperature, pressure, and catalyst concentration are optimized to maximize yield and purity.
Purification: The final product is purified using techniques such as recrystallization, distillation, or chromatography.
Chemical Reactions Analysis
Types of Reactions
®-2-Benzhydrylpyrrolidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
®-2-Benzhydrylpyrrolidine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a chiral auxiliary in asymmetric synthesis, helping to produce enantiomerically pure compounds.
Biology: The compound is studied for its potential biological activities, including its effects on enzymes and receptors.
Medicine: It is used in the synthesis of pharmaceuticals, particularly those targeting the central nervous system.
Industry: The compound is employed in the production of fine chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of ®-2-Benzhydrylpyrrolidine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
(S)-2-Benzhydrylpyrrolidine hydrochloride: The enantiomer of ®-2-Benzhydrylpyrrolidine hydrochloride, with similar structural features but different biological activities.
2-Benzhydrylpiperidine hydrochloride: A structurally similar compound with a piperidine ring instead of a pyrrolidine ring.
2-Benzhydrylmorpholine hydrochloride: Another related compound with a morpholine ring.
Uniqueness
®-2-Benzhydrylpyrrolidine hydrochloride is unique due to its specific chiral configuration, which imparts distinct biological and chemical properties. Its ability to act as a chiral auxiliary and its potential therapeutic applications make it a valuable compound in various fields of research.
Properties
IUPAC Name |
2-benzhydrylpyrrolidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N.ClH/c1-3-8-14(9-4-1)17(16-12-7-13-18-16)15-10-5-2-6-11-15;/h1-6,8-11,16-18H,7,12-13H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTGRJTGIWVDSKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(C2=CC=CC=C2)C3=CC=CC=C3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2242102-65-2 |
Source
|
Record name | 2-Diphenylmethylpyrrolidine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2242102652 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-DIPHENYLMETHYLPYRROLIDINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CY5E7MTW6H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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